(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid
CAS No.: 1366505-88-5
Cat. No.: VC6158636
Molecular Formula: C24H20INO4
Molecular Weight: 513.331
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1366505-88-5 |
---|---|
Molecular Formula | C24H20INO4 |
Molecular Weight | 513.331 |
IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid |
Standard InChI | InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
Standard InChI Key | SKTSPSIMLVUKHC-JOCHJYFZSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)I |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The systematic IUPAC name, (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid, reflects its structural components:
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Fmoc group: A fluorenylmethyl-based protecting group that safeguards the amino functionality during solid-phase peptide synthesis (SPPS) .
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3-iodophenyl moiety: An aromatic side chain substituted with iodine at the meta position, conferring steric bulk and potential for radiochemical applications.
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Propanoic acid backbone: The carboxylic acid terminus facilitates peptide bond formation.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | C₂₄H₂₀INO₄ | |
Molecular weight | 513.3 g/mol | |
CAS Registry Number | 478183-67-4 | |
Stereochemistry | R configuration at C3 |
Stereochemical Considerations
The R configuration at the alpha carbon distinguishes this compound from natural L-amino acids (S configuration). This enantiomeric form is synthetically engineered to modulate peptide conformation, stability, and target binding. For example, D-amino acids are resistant to proteolytic degradation, making them valuable in therapeutic peptide design .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves sequential steps:
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Iodination of phenylalanine: Electrophilic aromatic substitution introduces iodine at the 3-position of L- or D-phenylalanine.
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Fmoc protection: The amino group is shielded using Fmoc-chloride under basic conditions to prevent unwanted side reactions during SPPS .
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Resolution of enantiomers: Chiral chromatography or enzymatic methods isolate the R-configuration isomer .
Analytical Validation
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Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 513.3 .
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Nuclear magnetic resonance (NMR): ¹H NMR (DMSO-d₆) shows characteristic signals:
Applications in Peptide Science
Role in Solid-Phase Peptide Synthesis
As an Fmoc-protected derivative, this compound is integral to SPPS:
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Deprotection: The Fmoc group is removed using piperidine, exposing the amino group for subsequent coupling.
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Side-chain versatility: The 3-iodophenyl group enables post-synthetic modifications, such as Suzuki-Miyaura cross-coupling for bioconjugation .
Biomedical Relevance
While the unprotected 3-iodo-L-phenylalanine has been investigated for antineoplastic activity , the Fmoc-derivatized R-enantiomer is primarily utilized in:
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Radiotracer development: The iodine-127/131 isotopes facilitate imaging and targeted radiotherapy.
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Peptide-based drug candidates: Incorporation into D-peptides enhances metabolic stability and bioavailability .
Parameter | Assessment |
---|---|
Skin irritation | Category 2 (H315) |
Eye damage | Category 1 (H318) |
Comparative Analysis with Structural Analogs
L- vs. R-Configuration
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L-isomer (S configuration): Predominates in natural peptides but prone to enzymatic cleavage.
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R-isomer (D configuration): Enhances proteolytic resistance, as seen in antimicrobial peptides like D-enantiomeric RNAIII-inhibiting peptide .
Substituent Effects
Replacing iodine with other halogens (e.g., Br, Cl) alters electronic properties and binding affinity. For instance, 3-bromo derivatives exhibit lower radiochemical stability but higher lipophilicity .
Future Directions and Research Gaps
Unanswered Questions
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In vivo stability: Limited data exist on the pharmacokinetics of D-configured iodinated peptides.
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Theranostic potential: Dual-use probes combining imaging (¹²³I) and therapy (¹³¹I) remain unexplored.
Recommended Studies
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